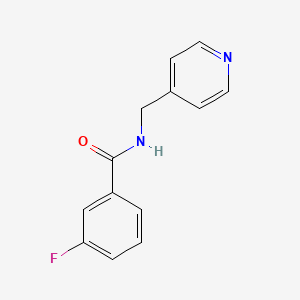![molecular formula C17H18Cl2N2O B4658670 N-(5-chloro-2-methylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4658670.png)
N-(5-chloro-2-methylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea
Overview
Description
N-(5-chloro-2-methylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea is a chemical compound that has been studied extensively in scientific research for its potential applications as a drug. The compound has shown promising results in various studies, and researchers are continuing to investigate its potential uses.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. The compound may also interact with various signaling pathways in cells, leading to the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. Some of the key effects observed in studies include:
- Inhibition of cell growth and proliferation
- Induction of apoptosis
- Neuroprotective effects
- Anti-inflammatory effects
- Anti-oxidant effects
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea has several advantages and limitations for lab experiments. Some of the key advantages include:
- Potent anti-cancer activity against various types of cancer cells
- Neuroprotective effects with potential therapeutic applications in the treatment of neurodegenerative disorders
- Anti-inflammatory and anti-oxidant effects
Some of the limitations of using this compound in lab experiments include:
- Limited understanding of its mechanism of action
- Lack of information on its toxicity and safety profile
- Limited availability and high cost of the compound
Future Directions
There are several future directions for research on N-(5-chloro-2-methylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea. Some of the key areas of research that should be explored include:
- Further investigation of its mechanism of action and interactions with various signaling pathways in cells
- Evaluation of its toxicity and safety profile in animal models
- Development of more efficient and cost-effective synthesis methods
- Exploration of its potential applications in the treatment of neurodegenerative disorders and other diseases
- Investigation of its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-N'-[1-(4-chlorophenyl)propyl]urea has been studied extensively for its potential applications in various fields of scientific research. Some of the key areas of research where this compound has shown promising results include:
Cancer Research: this compound has been shown to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. The compound is believed to work by inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis (programmed cell death).
Neuroscience Research: this compound has also been studied for its potential applications in the field of neuroscience. The compound has been shown to exhibit neuroprotective effects, and may have potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-[1-(4-chlorophenyl)propyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O/c1-3-15(12-5-8-13(18)9-6-12)20-17(22)21-16-10-14(19)7-4-11(16)2/h4-10,15H,3H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWLKLZXDIRWRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=C(C=CC(=C2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(4-ethoxyphenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)-2-furamide](/img/structure/B4658609.png)
![N-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4658625.png)
![methyl 2-{[(4-benzyl-1-piperidinyl)carbonothioyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B4658629.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(3-isopropoxypropyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4658637.png)
![1-[(4-sec-butylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride](/img/structure/B4658648.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4658653.png)
![5-(4-fluorophenyl)-9-phenyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B4658669.png)

![1-(2-chlorobenzyl)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4658684.png)
![ethyl 2-[({[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4658691.png)

![N,N'-[methylenebis(2,6-diethyl-4,1-phenylene)]dicyclobutanecarboxamide](/img/structure/B4658697.png)